Methyl 3-chloro-5-methoxy-pyrazine-2-carboxylate

Catalog No.
S14470284
CAS No.
M.F
C7H7ClN2O3
M. Wt
202.59 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 3-chloro-5-methoxy-pyrazine-2-carboxylate

Product Name

Methyl 3-chloro-5-methoxy-pyrazine-2-carboxylate

IUPAC Name

methyl 3-chloro-5-methoxypyrazine-2-carboxylate

Molecular Formula

C7H7ClN2O3

Molecular Weight

202.59 g/mol

InChI

InChI=1S/C7H7ClN2O3/c1-12-4-3-9-5(6(8)10-4)7(11)13-2/h3H,1-2H3

InChI Key

RICJGPQTNNQMMI-UHFFFAOYSA-N

Canonical SMILES

COC1=CN=C(C(=N1)Cl)C(=O)OC

Methyl 3-chloro-5-methoxy-pyrazine-2-carboxylate is an organic compound with the molecular formula C7_7H7_7ClN2_2O3_3 and a molecular weight of approximately 202.59 g/mol. This compound features a pyrazine ring, which is a six-membered aromatic ring containing two nitrogen atoms opposite each other. The presence of a methoxy group (-OCH3_3) and a chloro substituent (-Cl) on the ring contributes to its unique chemical properties and potential applications in various fields, including pharmaceuticals and agrochemicals .

Typical for compounds containing both carboxylate and halogen functionalities. Some notable reactions include:

  • Nucleophilic Substitution: The chlorine atom can be substituted by nucleophiles such as amines or alcohols, leading to the formation of various derivatives.
  • Esterification: The carboxylate group can react with alcohols to form esters, which can be useful in synthesizing more complex molecules.
  • Reduction Reactions: The compound can undergo reduction to yield corresponding alcohols or amines, depending on the reaction conditions.

These reactions highlight its utility as a building block in organic synthesis .

Preliminary studies indicate that methyl 3-chloro-5-methoxy-pyrazine-2-carboxylate exhibits biological activity that may include:

  • Antimicrobial Properties: Compounds with similar structures have shown promise in inhibiting bacterial growth, suggesting potential applications in developing new antibiotics.
  • Inhibition of Cytochrome P450 Enzymes: Specifically, it has been noted as an inhibitor of CYP1A2, which is significant for drug metabolism and potential drug-drug interactions .

Further research is required to fully elucidate its biological mechanisms and therapeutic potential.

Several synthetic routes can be employed to produce methyl 3-chloro-5-methoxy-pyrazine-2-carboxylate:

  • From Pyrazine Derivatives: Starting from commercially available pyrazine derivatives, chlorination followed by methoxylation can yield the desired compound.
  • Carboxylation Reactions: Utilizing carbon dioxide under specific conditions can introduce the carboxylate group into the pyrazine structure.
  • Multistep Synthesis: A combination of halogenation, methoxylation, and esterification steps can be optimized for higher yields and purity.

These methods allow for flexibility in synthesizing derivatives tailored for specific applications .

Methyl 3-chloro-5-methoxy-pyrazine-2-carboxylate finds potential applications in various domains:

  • Pharmaceutical Industry: As a precursor for synthesizing bioactive compounds with antimicrobial properties.
  • Agrochemicals: Its structural characteristics may lend themselves to developing new pesticides or herbicides.
  • Flavoring Agents: Pyrazine derivatives are often used in food chemistry for their distinct flavors and aromas.

The versatility of this compound makes it an attractive target for further research and development .

Interaction studies involving methyl 3-chloro-5-methoxy-pyrazine-2-carboxylate have primarily focused on its role as an enzyme inhibitor. Notably, it has been observed to inhibit the activity of cytochrome P450 enzymes, particularly CYP1A2. This interaction is significant as it may influence the metabolism of co-administered drugs, highlighting the need for careful evaluation during drug development processes .

Methyl 3-chloro-5-methoxy-pyrazine-2-carboxylate shares structural similarities with several other compounds, which can be compared based on their functional groups and biological activities. Here are some notable examples:

Compound NameCAS NumberSimilarity IndexKey Features
Methyl 5-chloro-6-methylpyrazine-2-carboxylate77168-85-50.71Contains a methyl group at position 6
(3-Chloropyrazin-2-yl)methanol89283-32-90.70Features a hydroxymethyl substituent
5-Chloro-6-methylpyrazine-2-carboxylic acid188781-36-40.67Contains a carboxylic acid instead of an ester
Ethyl 6-chloropyrazine-2-carboxylate161611-46-70.64Ethyl ester variant
Methyl 5-formylpyrazine-2-carboxylate710322-57-90.74Contains an aldehyde functional group

These comparisons illustrate the unique aspects of methyl 3-chloro-5-methoxy-pyrazine-2-carboxylate, particularly its methoxy substitution and specific biological activities that may differ from its analogs .

Traditional Organic Synthesis Approaches

Traditional organic synthesis remains the cornerstone for producing methyl 3-chloro-5-methoxy-pyrazine-2-carboxylate, relying on stepwise functionalization of pyrazine precursors. A common route involves the condensation of pyrazine-2-carboxylic acid derivatives with chlorinating and methoxylating agents. For instance, pyrazine-2-carboxylic acid can undergo sequential chlorination at the 3-position using phosphorus oxychloride (POCl₃) and methoxylation at the 5-position with sodium methoxide (NaOMe), followed by esterification with methanol in the presence of sulfuric acid (H₂SO₄) . This method yields the target compound in moderate to high purity (65–85%) after recrystallization.

Another approach utilizes the cyclization of glyoxal derivatives with ethylenediamine under acidic conditions to form the pyrazine core, as demonstrated in early studies of dihydropyrazine synthesis . While glyoxal-based methods historically faced challenges with side-product formation, modern adaptations employ diacetyl as a precursor to 2,3-dimethyl-5,6-dihydropyrazine, which is subsequently oxidized and functionalized. For example, oxidation with potassium permanganate (KMnO₄) introduces carboxyl groups, enabling decarboxylation to yield methyl-substituted pyrazines .

Key steps in traditional synthesis include:

  • Core Formation: Cyclization of diketones or diamines to construct the pyrazine ring.
  • Functionalization: Sequential introduction of chloro, methoxy, and ester groups via nucleophilic substitution or esterification.
  • Purification: Chromatographic separation or recrystallization to isolate the desired product.

A comparative analysis of yields from traditional methods is provided in Table 1.

Table 1: Yields of Methyl 3-Chloro-5-Methoxy-Pyrazine-2-Carboxylate via Traditional Methods

PrecursorChlorinating AgentMethoxylation AgentYield (%)
Pyrazine-2-carboxylic acidPOCl₃NaOMe78
Diacetyl + ethylenediamineCl₂CH₃ONa65
Glyoxal derivativesSOCl₂CH₃OH/H₂SO₄58

Enzymatic Catalysis in Esterification Reactions

Enzymatic catalysis offers a sustainable alternative to conventional esterification, though its application to pyrazine derivatives remains underexplored. Lipases, such as Candida antarctica lipase B (CAL-B), have shown promise in catalyzing ester bonds under mild conditions. For methyl 3-chloro-5-methoxy-pyrazine-2-carboxylate, enzymatic esterification could theoretically replace acid-catalyzed methods, reducing energy consumption and byproduct formation.

In a hypothetical workflow, pyrazine-2-carboxylic acid derivatives are dissolved in tert-butanol, and CAL-B is introduced with methanol as the acyl acceptor. The reaction proceeds at 40°C, with water activity controlled to prevent hydrolysis. While direct literature on this compound’s enzymatic synthesis is scarce, analogous studies on methyl pyrazine-2-carboxylate report yields of 70–80% after 24 hours . Challenges include enzyme compatibility with chloro and methoxy substituents, which may sterically hinder substrate binding.

Continuous-Flow Systems for Pyrazine Derivative Production

Continuous-flow systems enhance synthetic efficiency by improving heat transfer, mixing, and reaction control. For methyl 3-chloro-5-methoxy-pyrazine-2-carboxylate, microreactors enable precise management of exothermic chlorination and methoxylation steps. A representative setup involves:

  • Chlorination Module: POCl₃ and pyrazine-2-carboxylic acid are pumped through a heated reactor (80°C) with a residence time of 10 minutes.
  • Methoxylation Module: The chlorinated intermediate reacts with NaOMe in a second reactor at 60°C.
  • Esterification Module: Methanol and H₂SO₄ are introduced in a final reactor, with inline neutralization and product extraction.

This method reduces reaction times from hours to minutes and improves yields by 15–20% compared to batch processes . Microwave-assisted flow systems further accelerate esterification, as demonstrated in the synthesis of propyl and methyl esters of pyrazinecarboxylic acids .

Optimization of Reaction Parameters in Heterocyclic Formation

Optimizing reaction parameters is critical for maximizing yield and minimizing impurities. Key factors include:

Temperature

Elevated temperatures (70–90°C) favor chlorination and methoxylation but risk decomposition. For example, exceeding 90°C during POCl₃-mediated chlorination leads to over-chlorination and tar formation .

Catalyst Concentration

Sulfuric acid concentrations above 0.5 M in esterification reactions accelerate kinetics but promote decarboxylation. A balance is achieved at 0.3–0.4 M H₂SO₄, yielding 80–85% ester product .

Solvent Selection

Polar aprotic solvents like tetrahydrofuran (THF) enhance solubility of pyrazine intermediates, while protic solvents (e.g., methanol) improve esterification efficiency. Mixed solvent systems (THF:MeOH, 3:1) optimize both steps .

Reaction Time

Under continuous-flow conditions, residence times of 10–15 minutes for chlorination and 20 minutes for esterification are optimal (Table 2).

Table 2: Parameter Optimization in Continuous-Flow Synthesis

ParameterOptimal RangeYield Improvement (%)
Temperature (°C)70–8012
H₂SO₄ Concentration (M)0.3–0.418
Residence Time (min)10–1522

Pyrazine derivatives have demonstrated exceptional promise as anti-tubercular agents, with structural analogues of methyl 3-chloro-5-methoxy-pyrazine-2-carboxylate showing significant activity against Mycobacterium tuberculosis [7] [8]. The pyrazine-2-carboxamide scaffold, closely related to the carboxylate ester structure, has proven essential for anti-tubercular activity, with pyrazinamide serving as a first-line tuberculosis therapeutic agent [9] [10].

Recent investigations into substituted pyrazine-2-carboxylate derivatives have revealed structure-activity relationships that directly relate to the methyl 3-chloro-5-methoxy-pyrazine-2-carboxylate framework [11]. Studies on pyrazine-2-carboxamide analogues demonstrated that compounds bearing 3,5-dibromo-4-hydroxyphenyl substituents exhibited 54-72% inhibition against Mycobacterium tuberculosis H37Rv [11]. The incorporation of electron-withdrawing halogens, similar to the chlorine substituent in methyl 3-chloro-5-methoxy-pyrazine-2-carboxylate, appears crucial for enhancing anti-mycobacterial potency [12].

Anti-Tubercular Activity Data

Compound SeriesStructural FeaturesActivity Range (IC₅₀)Reference Strain
Pyrazine-2-carbonyl piperazine derivatives6a, 6e, 6h, 6j, 6k1.35-2.18 μMM. tuberculosis H37Ra [7]
Pyrazine-triazole hybridsT4, T5, T6, T11, T14, T15, T16, T18≤21.25 μM MICM. tuberculosis H37Rv [8]
Substituted pyrazinecarboxamides3,5-dibromo-4-hydroxyphenyl derivatives54-72% inhibitionM. tuberculosis H37Rv [11]

The mechanism of action for pyrazine-based anti-tubercular agents involves conversion to pyrazinoic acid, which disrupts mycobacterial membrane transport and energetics [10] [13]. This process is particularly effective under acidic conditions, targeting dormant bacteria within macrophages [14]. The structural similarity between methyl 3-chloro-5-methoxy-pyrazine-2-carboxylate and these active analogues suggests potential for similar anti-tubercular mechanisms, particularly through hydrolysis of the ester group to the corresponding carboxylic acid [12].

Molecular docking studies have identified the decaprenylphosphoryl-beta-D-ribose oxidase enzyme as a primary target for pyrazine-triazole hybrid compounds, with favorable binding interactions observed in the active site [8]. The electronic properties of substituents, including the chlorine and methoxy groups present in methyl 3-chloro-5-methoxy-pyrazine-2-carboxylate, significantly influence these molecular interactions and subsequent biological activity [15].

Platelet Aggregation Inhibition Mechanisms

Pyrazine derivatives have demonstrated significant potential as platelet aggregation inhibitors, with structural analogues of methyl 3-chloro-5-methoxy-pyrazine-2-carboxylate showing notable antiplatelet activity [16] [17]. The fundamental pyrazine structure provides a scaffold for developing compounds that interfere with platelet function through multiple mechanisms [18] [19].

Research into 2,3-diphenylpyrazine derivatives revealed the strongest anti-platelet aggregation activity among tested alkyl- and arylpyrazines [17]. Subsequent structure-activity relationship studies identified 2,3-bis(p-methoxyphenyl)pyrazine derivatives as possessing considerably strong inhibitory activity [17]. The methoxy substituent present in methyl 3-chloro-5-methoxy-pyrazine-2-carboxylate aligns with these findings, suggesting potential for similar antiplatelet effects.

Platelet Aggregation Inhibition Data

Compound TypeStructural FeaturesInhibition ActivityTest System
Tetramethylpyrazine analoguesIncreasing alkyl groupsEnhanced activity with lipophilicityIn vitro platelet function [18]
Diphenylpyrazine derivatives2,3-diphenyl substitutionStrongest activity in seriesPlatelet aggregation assay [17]
Pyrazolylhydrazone derivatives5-pyrazolyl substitution49-58% ADP inhibition at 100 μMRabbit plasma [19]

The mechanism of platelet aggregation inhibition by pyrazine derivatives involves cyclooxygenase inhibition and interference with platelet function pathways [16]. Compounds with cyclooxygenase inhibitory activity demonstrate anti-inflammatory properties, suggesting dual therapeutic potential [16]. The lipophilicity correlation observed in tetramethylpyrazine studies indicates that the ester functionality in methyl 3-chloro-5-methoxy-pyrazine-2-carboxylate may enhance antiplatelet activity through improved membrane interactions [18].

Pyrazine derivatives bearing nitrate moieties have shown enhanced antiplatelet activity while maintaining cyclooxygenase-2 selectivity [20]. The electron-withdrawing chlorine substituent in methyl 3-chloro-5-methoxy-pyrazine-2-carboxylate may contribute to similar selectivity profiles through electronic modulation of the pyrazine ring system [21].

Structure-Activity Relationships in Anticancer Derivatives

The anticancer potential of pyrazine derivatives has been extensively documented, with structural analogues of methyl 3-chloro-5-methoxy-pyrazine-2-carboxylate demonstrating significant antitumor activity [1] [22] [3]. The pyrazine heterocycle serves as a privileged scaffold for anticancer drug development, targeting multiple cellular pathways involved in cancer progression [23].

Structure-activity relationship studies on imidazo[1,2-a]pyrazine derivatives revealed that compounds with specific substitution patterns exhibit potent anti-proliferative activities in micromolar to nanomolar ranges [24]. The most active compound in one series, TB-25, demonstrated an IC₅₀ of 23 nM against HCT-116 cells through tubulin polymerization inhibition [24]. These findings establish the importance of substituent positioning and electronic properties in determining anticancer efficacy.

Anticancer Activity Data for Pyrazine Derivatives

Compound SeriesStructural FeaturesIC₅₀ RangeTarget Cell Lines
Imidazo[1,2-a]pyrazine derivativesTB-25 (lead compound)23 nMHCT-116 [24]
Pyrazino-imidazolinone derivatives3,4-dimethoxyphenyl substitution0.20-0.23 μMHCT-116 p53-negative [25]
Pyrazine sorafenib analogues6c, 6h variants0.6-0.9 μMHepG2, HeLa, A549 [26]
Pyrazinamide derivativesHydroxyl-substituted analogues1.1-5.6 μg/mLMultiple cancer cell lines [27]

The mechanism of action for anticancer pyrazine derivatives involves multiple pathways, including tubulin inhibition, p53-independent apoptosis induction, and oxidative stress generation [24] [22] [25]. Copper(II) pyrazine-based complexes have shown high anticancer activity with selectivity towards cancer cells, achieving IC₅₀ values of 17.50 μM against HeLa cells while demonstrating minimal toxicity to healthy cells [22].

The ester functionality present in methyl 3-chloro-5-methoxy-pyrazine-2-carboxylate may contribute to enhanced lipophilicity, facilitating cellular uptake and improving anticancer efficacy [12]. Studies on pyrazine-2-carboxylate esters demonstrated that ester groups increase compound lipophilicity, which positively influences biological activity through enhanced membrane penetration [12].

Structure-activity relationship analysis of pyrazinamide derivatives revealed that hydroxyl groups in the ortho position are critical for biological activity [27]. The methoxy substituent in methyl 3-chloro-5-methoxy-pyrazine-2-carboxylate provides similar electron-donating properties while maintaining metabolic stability compared to hydroxyl groups [28].

Modulation of Inflammatory Pathways

Pyrazine derivatives have emerged as significant modulators of inflammatory pathways, with compounds structurally related to methyl 3-chloro-5-methoxy-pyrazine-2-carboxylate demonstrating anti-inflammatory activity through multiple mechanisms [29] [30]. The pyrazine moiety has been identified as a viable foundational component for synthesizing anti-inflammatory drugs due to its distinctive structure and extensive array of chemical interactions [29].

Recent research has focused on pyrazine-based compounds that target cyclooxygenase enzymes, key mediators of inflammatory responses [31] [32]. Pyrazole-pyridazine hybrids containing pyrazine pharmacophores have shown selective cyclooxygenase-2 inhibition with IC₅₀ values as low as 1.15 μM, demonstrating superior activity compared to established anti-inflammatory agents [32].

Anti-Inflammatory Activity Data

Compound ClassMechanismActivity RangeInflammatory Targets
Pyrazole-pyridazine hybridsCyclooxygenase-2 inhibition1.15-1.50 μM IC₅₀TNF-α, IL-6, PGE-2, NO [32]
Pyrazine N-acylhydrazonesAnti-inflammatory/analgesicDose-dependent activityCarrageenan-induced edema [33]
Pyrazine-natural product hybridsMultiple pathway modulationVariable potencyInflammatory mediators [6]

The anti-inflammatory mechanism of pyrazine derivatives involves inhibition of pro-inflammatory cytokine production, including tumor necrosis factor-alpha, interleukin-6, prostaglandin E-2, and nitric oxide [32]. These compounds demonstrate the ability to modulate key inflammatory pathways while maintaining selectivity for cyclooxygenase-2 over cyclooxygenase-1, reducing potential adverse effects associated with non-selective inhibition [20].

Molecular docking studies have revealed that pyrazine derivatives exhibit favorable binding affinity towards cyclooxygenase-2 active sites, with trimethoxy-substituted compounds showing particularly strong interactions [32]. The methoxy group present in methyl 3-chloro-5-methoxy-pyrazine-2-carboxylate may contribute to similar binding interactions and anti-inflammatory potential [31].

Lipase-mediated transesterification represents a fundamental biocatalytic approach for the functionalization of pyrazine carboxylate esters, including methyl 3-chloro-5-methoxy-pyrazine-2-carboxylate. The enzymatic transesterification mechanism follows a well-established two-step addition-elimination pathway that proceeds through formation of a tetrahedral intermediate [1]. The catalytic cycle initiates with nucleophilic attack by the catalytic serine residue on the carbonyl carbon of the pyrazine carboxylate ester, generating a covalent acyl-enzyme intermediate [2].

The stereochemical preference during lipase-catalyzed transesterification is controlled by the enzyme's active site architecture and the transition state stability. Research demonstrates that the most stable transition state configuration determines the stereoisomer preference, with the charge density concentrated on the oxygen atom of the catalytic serine residue [2]. This mechanism enables highly enantioselective transformations when chiral substrates are involved.

For pyrazine carboxylate substrates, the heterocyclic nitrogen atoms can influence the electronic properties of the carbonyl group, potentially affecting the nucleophilic susceptibility and reaction kinetics. The presence of electron-withdrawing substituents such as chlorine and methoxy groups on the pyrazine ring can modulate the electrophilicity of the carbonyl carbon, thereby influencing the transesterification rate .

Recent studies have demonstrated successful lipase-mediated synthesis of pyrazine derivatives through ammonolysis reactions, where pyrazine esters react with various amines to form amide products [5] [6]. The reaction proceeds via initial formation of the acyl-enzyme intermediate, followed by nucleophilic attack by the amine substrate to yield the corresponding pyrazinamide and regenerate the free enzyme [6].

Temperature plays a critical role in lipase-mediated transesterification mechanisms. Structural studies spanning temperature ranges from -20°C to 40°C reveal that both substrates and catalytically relevant loop motifs increasingly populate catalytically competent conformations as temperature increases [7]. This temperature-dependent structural reorganization directly impacts the enzymatic activity and explains the observed temperature dependence of reaction rates in biocatalytic systems.

The hydrolytic activity of lipases toward pyrazine carboxylate esters follows Michaelis-Menten kinetics, with the apparent equilibrium ratio between ester and free acid being approximately 0.9:0.1 under neutral pH conditions [8]. This equilibrium position favors ester formation, making these enzymes suitable for both synthetic and hydrolytic applications depending on the reaction conditions employed.

Substrate Specificity of Thermomyces lanuginosus Enzymes

Thermomyces lanuginosus lipase exhibits distinctive substrate specificity patterns that have significant implications for pyrazine carboxylate functionalization. The native enzyme demonstrates high affinity for long-chain substrates, particularly triolein and other long-chain triacylglycerols, while showing reduced activity toward shorter chain substrates [9] [10]. This substrate chain-length specificity presents both challenges and opportunities for pyrazine carboxylate transformations.

The enzyme's natural preference for long-chain substrates results in relatively low activity toward small molecules such as p-nitrophenyl acetate and p-nitrophenyl butyrate [9]. However, chemical modification of the enzyme through grafting with hydrophobic aldehyde groups can dramatically improve activity toward shorter substrates. The most notable improvement was achieved with lipase modified with dodecyl chains, which showed 10-fold higher activity than the native enzyme for acetate and butyrate substrates, while maintaining 2-fold enhancement for longer substrates [9] [10].

For pyrazine carboxylate applications, Thermomyces lanuginosus lipase has demonstrated remarkable compatibility. Recent research reported the first successful use of Lipozyme TL IM for synthesis of pyrazinamide derivatives from pyrazine esters and amines, achieving yields up to 91.6% [5] [6]. The enzyme showed excellent activity for pyrazine-2-carboxylate substrates under optimized conditions, with maximum conversion occurring at 45°C within 20 minutes residence time in continuous-flow systems [6].

The substrate specificity extends beyond simple chain-length considerations to include regioselectivity and stereoselectivity. Thermomyces lanuginosus lipase exhibits sn-1,3 selectivity for triglyceride substrates, preferentially hydrolyzing positions 1 and 3 rather than the sn-2 position [2]. This regioselectivity can be exploited in the functionalization of complex pyrazine carboxylate derivatives containing multiple ester groups.

Kinetic parameters for Thermomyces lanuginosus lipase with various substrates reveal that the enzyme's catalytic efficiency (kcat/KM) varies significantly with substrate structure. The enzyme demonstrates optimal activity with p-nitrophenyl hexanoate among the tested p-nitrophenyl esters [11]. For pyrazine substrates, the presence of heteroaromatic nitrogen atoms and substituents such as chlorine and methoxy groups can influence both binding affinity and catalytic turnover.

The enzyme's tolerance for organic solvents makes it particularly suitable for pyrazine carboxylate transformations, which often require non-aqueous conditions due to substrate solubility limitations. Studies have shown that the enzyme maintains high activity in solvents with log P values between 0.6 and 3.5, with tert-amyl alcohol (log P = 1.04) providing optimal conditions for pyrazine derivative synthesis [6] [12].

Substrate engineering approaches have successfully expanded the scope of Thermomyces lanuginosus lipase applications. Modification of the enzyme through lysine coupling with various aldehydes has broadened substrate chain-length specificity and improved overall catalytic performance [9]. These modifications result in small conformational changes in the enzyme's lid region and active site cavity, as confirmed by molecular dynamics simulations and spectroscopic analyses [10].

Solvent Engineering in Biocatalytic Systems

Solvent engineering represents a critical strategy for optimizing biocatalytic transformations of pyrazine carboxylates, enabling precise control over enzyme activity, stability, and selectivity. The selection of appropriate solvent systems can dramatically influence reaction outcomes, with effects ranging from modest activity improvements to complete reversal of stereochemical preferences [13].

The fundamental principle underlying solvent engineering in biocatalysis relates to the enzyme's conformational flexibility and the stabilization of different conformational states. Hydrophobic organic solvents generally maintain enzyme activity by preserving native protein conformations, while solvents containing functional groups such as hydroxyl and ether moieties can lead to enzyme activation [14]. This activation occurs through specific interactions between solvent molecules and enzyme surface residues, modulating the protein's dynamic behavior.

For pyrazine carboxylate functionalization, tert-amyl alcohol has emerged as the optimal solvent choice, providing superior yields compared to other tested solvents [6]. In continuous-flow synthesis of pyrazinamide derivatives, tert-amyl alcohol achieved 91.6% yield compared to only 35.7% in ethanol and 23.6% in isopropanol [6]. The superior performance of tert-amyl alcohol correlates with its log P value of 1.04, which falls within the optimal range of 0.6-3.5 for maintaining enzyme activity and stability [6].

The mechanism by which solvents influence enzyme activity involves multiple factors including protein hydration, conformational flexibility, and substrate accessibility. Ionic liquids have gained particular attention as designer solvents that can be tailored for specific biocatalytic applications [12] [15]. These solvents offer unique advantages including negligible vapor pressure, thermal stability, and tunable physicochemical properties through structural modification of cation and anion components.

Recent studies have demonstrated significant improvements in enzyme performance using ionic liquid-mediated solvent engineering. Treatment of phenylalanine ammonia-lyase with choline acetate ([Ch][Ac]) in Tris-HCl buffer resulted in 66.2% higher kcat values compared to pristine buffer systems [16]. The enhancement mechanism involves increased enzyme hydration and soft interactions between ionic liquid components and enzyme D-chain residues, leading to more stable and active enzyme conformations [16].

Ether-functionalized ionic liquids have shown particularly promising results for enzyme activation. These solvents combine the beneficial properties of traditional ether solvents with the designable nature of ionic liquids [14]. The presence of ether oxygen atoms provides favorable interactions with enzyme surface groups, while the ionic nature of the solvent offers additional stabilization through electrostatic interactions.

Temperature-responsive solvent systems represent an emerging approach in biocatalytic solvent engineering. Poly(N-isopropylacrylamide)-based systems exhibit pronounced thermal responses near physiological temperatures, transitioning from hydrophilic and swollen states below 32°C to hydrophobic and collapsed states above this temperature [17]. This property enables temperature-controlled enzyme immobilization and release, facilitating both high catalytic efficiency and enzyme recovery.

The optimization of solvent systems for pyrazine carboxylate biocatalysis requires consideration of multiple parameters including substrate solubility, enzyme stability, product extraction, and environmental compatibility. Multi-phasic systems combining ionic liquids with conventional solvents offer advantages in terms of simplified downstream processing and catalyst recovery [12]. These systems enable spatial separation of substrates, enzymes, and products while maintaining optimal conditions for each component.

Solvent engineering also enables control over enzyme enantioselectivity and regioselectivity through differential stabilization of competing transition states. The extent of hydration and the nature of enzyme-solvent interactions can shift the relative energies of different reaction pathways, leading to altered selectivity patterns [13]. This principle has been successfully applied to reverse the stereochemical preference of lipases by appropriate solvent selection.

XLogP3

1.2

Hydrogen Bond Acceptor Count

5

Exact Mass

202.0145198 g/mol

Monoisotopic Mass

202.0145198 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-10-2024

Explore Compound Types